molecular formula C18H22N2O4 B2902007 Methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate CAS No. 2361800-55-5

Methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate

Cat. No. B2902007
CAS RN: 2361800-55-5
M. Wt: 330.384
InChI Key: QMNITSGYKZGYCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a prop-2-enoyl group and an amino phenyl acetate group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through various methods including condensation reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the other functional groups. Piperidine derivatives are known to participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Future Directions

Piperidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential biological targets, and therapeutic applications for this compound.

properties

IUPAC Name

methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-16(21)20-9-7-14(8-10-20)18(23)19-15-6-4-5-13(11-15)12-17(22)24-2/h3-6,11,14H,1,7-10,12H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNITSGYKZGYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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